Cas no 1297608-80-0 (4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine)

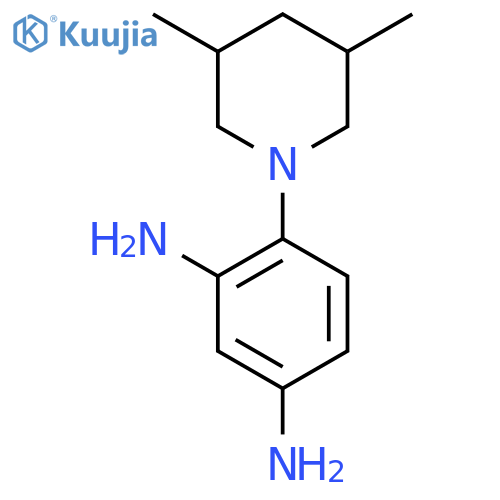

1297608-80-0 structure

商品名:4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine

CAS番号:1297608-80-0

MF:C13H21N3

メガワット:219.325942754745

CID:5158699

4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine 化学的及び物理的性質

名前と識別子

-

- 4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine

- 4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine

-

- インチ: 1S/C13H21N3/c1-9-5-10(2)8-16(7-9)13-4-3-11(14)6-12(13)15/h3-4,6,9-10H,5,7-8,14-15H2,1-2H3

- InChIKey: UGCJLVZPBOHKRY-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CC(=CC=2N)N)CC(C)CC(C)C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 221

- トポロジー分子極性表面積: 55.3

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM493163-1g |

4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine |

1297608-80-0 | 97% | 1g |

$*** | 2023-03-29 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609870-1g |

4-(3,5-Dimethylpiperidin-1-yl)benzene-1,3-diamine |

1297608-80-0 | 97% | 1g |

¥2744.0 | 2023-04-03 |

4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1297608-80-0 (4-(3,5-Dimethyl-piperidin-1-yl)-benzene-1,3-diamine) 関連製品

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量